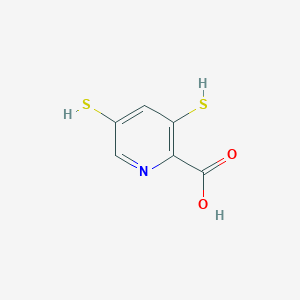
3,5-Bis(sulfanyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(sulfanyl)pyridine-2-carboxylic acid: is an organic compound characterized by the presence of two sulfanyl groups attached to the pyridine ring at positions 3 and 5, and a carboxylic acid group at position 2. This compound belongs to the class of pyridinecarboxylic acids, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(sulfanyl)pyridine-2-carboxylic acid typically involves the introduction of sulfanyl groups to a pyridinecarboxylic acid precursor. One common method is the reaction of pyridine-2,3,5-tricarboxylic acid with thiol reagents under controlled conditions. The reaction may require catalysts such as AlCl3 or polyphosphoric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(sulfanyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3,5-Bis(sulfanyl)pyridine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules, including metal-organic frameworks (MOFs) and coordination polymers .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and as a precursor for bioactive molecules .
Medicine: The compound’s derivatives are explored for their therapeutic potential, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 3,5-Bis(sulfanyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: The sulfanyl groups enhance its ability to participate in redox reactions and form coordination complexes, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
61880-92-0 |
|---|---|
Molecular Formula |
C6H5NO2S2 |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
3,5-bis(sulfanyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S2/c8-6(9)5-4(11)1-3(10)2-7-5/h1-2,10-11H,(H,8,9) |
InChI Key |
QWZHLFIMQHWSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















